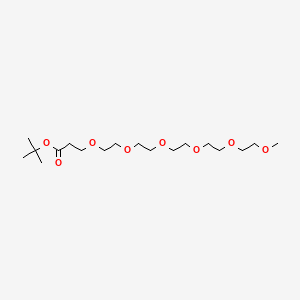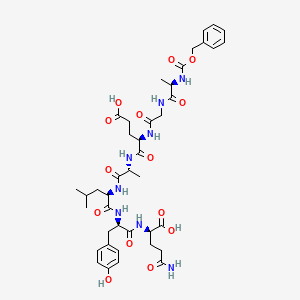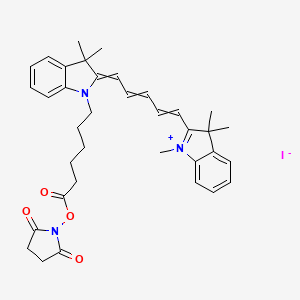
m-PEG6-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
m-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.
Common Reagents and Conditions
Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups.
Deprotection Reactions: The major product is the deprotected form of this compound.
Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.
科学研究应用
m-PEG6-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.
Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
作用机制
m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.
相似化合物的比较
Similar Compounds
m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.
m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.
SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.
Uniqueness of m-PEG6-Boc
This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.
属性
分子式 |
C18H36O8 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
InChI 键 |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)






![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)

